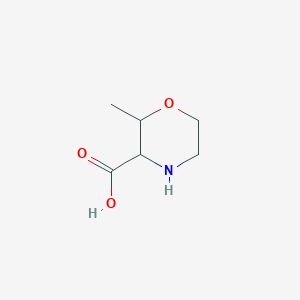
2-Methylmorpholine-3-carboxylic acid
説明
2-Methylmorpholine-3-carboxylic acid is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
2-Methylmorpholine-3-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its chiral nature allows for the development of enantiomerically pure drugs, which can enhance therapeutic efficacy and reduce side effects.
Key Applications :
- Drug Synthesis : Utilized in the synthesis of drugs targeting neurodegenerative diseases and antimicrobial agents.
- Chiral Auxiliary : Acts as a chiral auxiliary in asymmetric synthesis, facilitating the formation of specific stereoisomers.
Biochemical Research
The compound is employed in biochemical studies to explore enzyme-substrate interactions due to its ability to mimic natural substrates.
Key Applications :
- Enzyme Studies : Used to investigate the mechanisms of enzyme action and metabolic pathways.
- Biological Activity : Exhibits potential antimicrobial and neuroprotective effects, making it a candidate for further research in these areas.
Industrial Applications
In industrial settings, this compound is used in the production of fine chemicals and specialty materials.
Key Applications :
- Fine Chemicals Production : Integral in synthesizing specialty chemicals utilized in various industrial processes.
- Catalysis : Functions as a catalyst or co-catalyst in organic reactions, enhancing reaction rates and yields.
Case Study 1: Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study published in a peer-reviewed journal highlighted its effectiveness against various bacterial strains, suggesting its potential use as an antibiotic agent.
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of morpholine derivatives, including this compound. The findings indicated that these compounds could mitigate neuronal damage in models of neurodegeneration, paving the way for new therapeutic strategies.
化学反応の分析
Acid-Base Reactions
The carboxylic acid group undergoes classic acid-base reactions:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Salt Formation | NaOH, KOH, or amines | Carboxylate salts (e.g., Na⁺, K⁺) |
Mechanism :
Deprotonation of the carboxylic acid by a base yields a carboxylate anion () and a counterion (e.g., ) .
Esterification
The carboxylic acid reacts with alcohols to form esters via acid-catalyzed Fischer esterification:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Esterification | ROH, H₂SO₄ or HCl, Δ | Morpholine-3-carboxylate esters |
Mechanism :
-
Protonation of the carbonyl oxygen ().
-
Nucleophilic attack by the alcohol ().
Amidation
Reaction with amines forms amides under dehydrating conditions:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Amide Formation | RNH₂, DCC/DMAP, or PCl₅ | Morpholine-3-carboxamides |
Example :
Oxidation
The morpholine ring and side chains undergo oxidation:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Ring Oxidation | KMnO₄, CrO₃, or O₂ | Ketones or lactams |
Key Insight :
Oxidation of the methyl group produces a ketone, while ring oxidation may yield lactams.
Reduction
The carboxylic acid group and morpholine ring can be reduced:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Carboxylic Acid Reduction | LiAlH₄ or BH₃ | Primary alcohol | |
| Ring Reduction | H₂, Pd/C | Piperidine derivatives |
Mechanism :
(via intermediate acyl chloride).
Substitution Reactions
The hydroxyl group in the morpholine ring participates in nucleophilic substitutions:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Alkylation | R-X, K₂CO₃ | N-Alkylated morpholine derivatives |
Example :
Stereochemical Considerations
The (2R,3S) configuration influences reaction outcomes:
-
Esterification : Retains stereochemistry due to non-inversion steps .
-
Oxidation/Reduction : May alter stereochemistry if intermediates involve planar transition states.
Comparative Reactivity
| Functional Group | Reactivity | Notes |
|---|---|---|
| Carboxylic Acid | High (acid/base, esterification) | Dominates reactivity |
| Morpholine Ring | Moderate (substitution, oxidation) | Sensitive to steric effects |
| Methyl Group | Low (requires strong oxidizers) | Oxidizes to ketone |
Key Research Findings
特性
分子式 |
C6H11NO3 |
|---|---|
分子量 |
145.16 g/mol |
IUPAC名 |
2-methylmorpholine-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-4-5(6(8)9)7-2-3-10-4/h4-5,7H,2-3H2,1H3,(H,8,9) |
InChIキー |
FTVXLBDGIPTBCP-UHFFFAOYSA-N |
正規SMILES |
CC1C(NCCO1)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













